
5-(tert-Butyldiphenylsilyloxy)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyldiphenylsilyloxy)pentan-1-ol is a chemical compound with the molecular formula C21H30O2Si and a molecular weight of 342.55 g/mol . It is commonly used in organic synthesis and has applications in various scientific fields.
Preparation Methods
The synthesis of 5-(tert-Butyldiphenylsilyloxy)pentan-1-ol typically involves the reaction of 1-pentanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
5-(tert-Butyldiphenylsilyloxy)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be cleaved under acidic conditions to yield the free alcohol. Common reagents for this reaction include tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Scientific Research Applications
5-(tert-Butyldiphenylsilyloxy)pentan-1-ol is used in various scientific research applications, including:
Organic Synthesis: It serves as a protecting group for alcohols, allowing selective reactions to occur at other functional groups.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the preparation of siloxane-based materials and polymers.
Biological Studies: The compound is used in the synthesis of molecules for biological assays and studies.
Mechanism of Action
The mechanism of action of 5-(tert-Butyldiphenylsilyloxy)pentan-1-ol primarily involves its role as a protecting group in organic synthesis. The tert-butyldiphenylsilyl group protects the hydroxyl group from unwanted reactions, allowing selective transformations at other sites of the molecule. The silyl group can be removed under specific conditions to regenerate the free alcohol.
Comparison with Similar Compounds
Similar compounds to 5-(tert-Butyldiphenylsilyloxy)pentan-1-ol include:
5-(tert-Butyldimethylsilyloxy)-1-pentanol: This compound has a similar structure but with dimethyl groups instead of diphenyl groups.
5-(tert-Butyldimethylsilyloxy)-1-hexanol: This compound has an additional carbon in the alkyl chain and is used in similar applications as a protecting group.
The uniqueness of this compound lies in its steric bulk and stability, which provide enhanced protection for the hydroxyl group compared to other silyl ethers.
Properties
Molecular Formula |
C21H30O2Si |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
5-[tert-butyl(diphenyl)silyl]oxypentan-1-ol |
InChI |
InChI=1S/C21H30O2Si/c1-21(2,3)24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)23-18-12-6-11-17-22/h4-5,7-10,13-16,22H,6,11-12,17-18H2,1-3H3 |
InChI Key |
KDDINKVWYZFSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


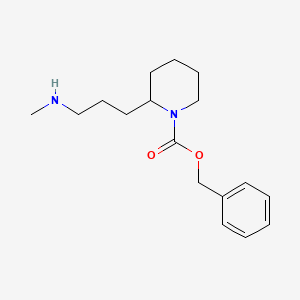
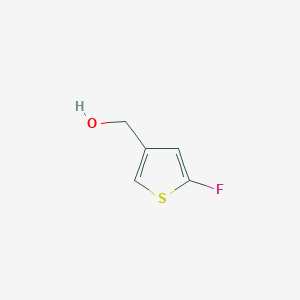
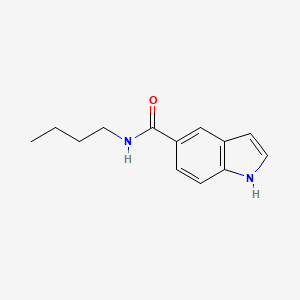
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)
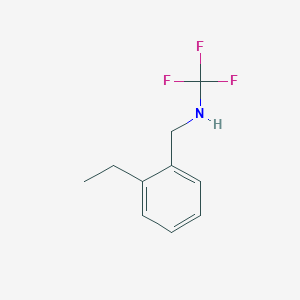
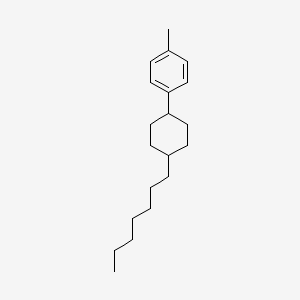

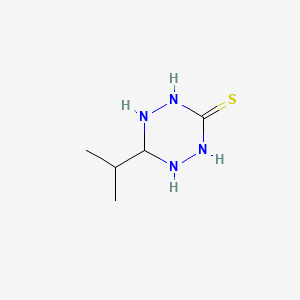
![Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate](/img/structure/B13979428.png)
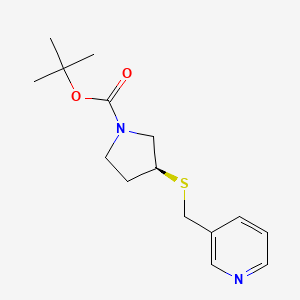
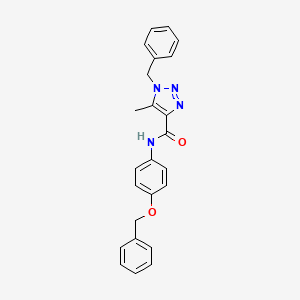
![Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
![Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate](/img/structure/B13979442.png)
